

Structural Elucidation of Novel Thiazole-2-Carbohydrazide Compounds: A Technical Guide

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Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

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Abstract

Thiazole-2-carbohydrazide derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The structural elucidation of these novel compounds is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and structural characterization of novel **thiazole-2-carbohydrazide** and related thiazole-hydrazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

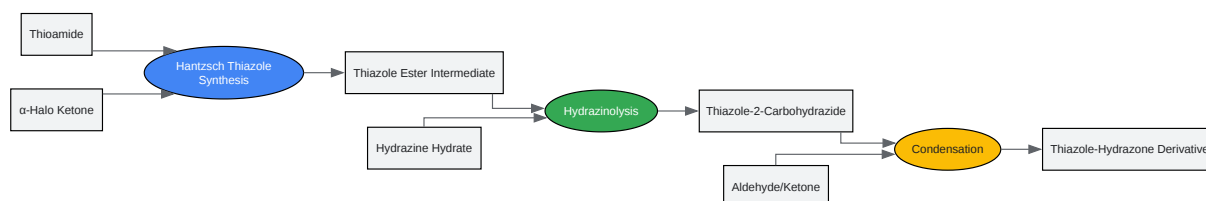
Synthesis of Thiazole-2-Carbohydrazide Derivatives

The synthesis of **thiazole-2-carbohydrazide** derivatives typically involves a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrazinolysis.[4] This approach offers good yields and allows for the introduction of various substituents on the thiazole ring.

A generalized synthetic pathway is illustrated below. The initial step involves the condensation of a thioamide with an α -haloketone to form the thiazole ring. The resulting ester is then treated with hydrazine hydrate to yield the desired **thiazole-2-carbohydrazide**. Further reaction with

various aldehydes or ketones can produce a diverse library of thiazole-hydrazone derivatives.

[5][6]



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Caption: Generalized synthetic workflow for thiazole-hydrazone derivatives.

Experimental Protocol: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide[4]

This protocol describes the synthesis of a key **thiazole-2-carbohydrazide** intermediate.

Step 1: Synthesis of Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

- A mixture of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate is prepared.
- The reaction is carried out in a suitable solvent, such as ethanol.
- The mixture is refluxed for a specified period to facilitate the Hantzsch thiazole synthesis.
- The resulting product, ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, is isolated and purified, typically by recrystallization.

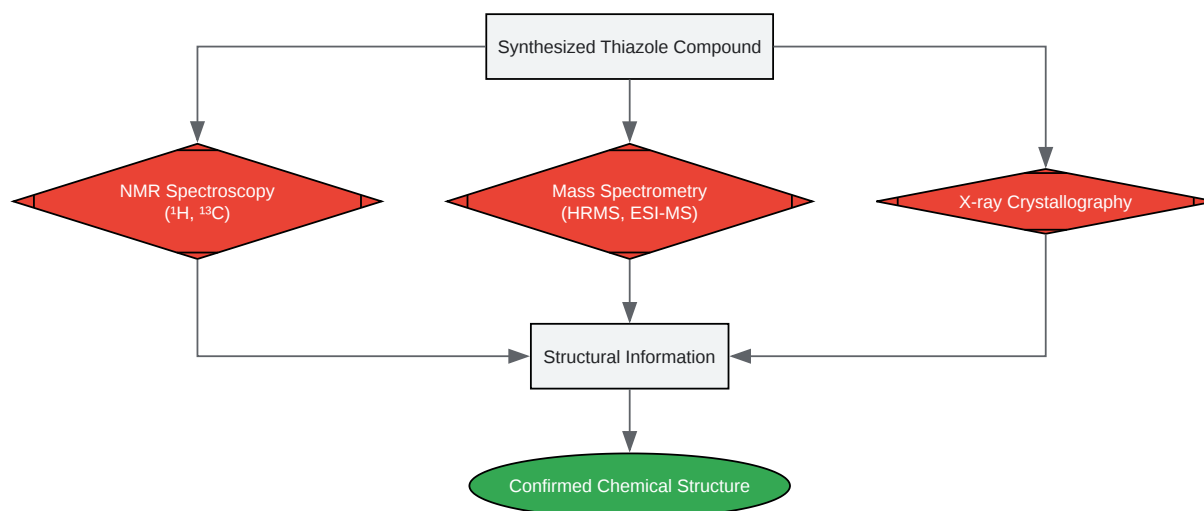
Step 2: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide

- The ethyl ester from the previous step is dissolved in absolute ethanol.

- An excess of hydrazine hydrate is added to the solution.
- The reaction mixture is refluxed for several hours.
- Upon cooling, a precipitate of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide forms.
- The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure carbohydrazide.[4]

Structural Elucidation Techniques

A combination of spectroscopic techniques is employed to unambiguously determine the structure of newly synthesized **thiazole-2-carbohydrazide** compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography.



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Caption: Workflow for the structural elucidation of thiazole compounds.

NMR Spectroscopy

^1H and ^{13}C NMR are fundamental for confirming the proposed structures.

- ^1H NMR: Provides information on the number and types of protons and their neighboring environments. Key signals to identify include the protons of the thiazole ring, the NH and NH_2 protons of the hydrazide moiety, and the protons of various substituents.[5][7] For instance, in the formation of a hydrazone, the disappearance of the NH_2 signal and the appearance of a new $\text{N}=\text{CH}$ proton signal are indicative of a successful reaction.[4]
- ^{13}C NMR: Reveals the carbon framework of the molecule. Characteristic signals for the thiazole ring carbons, the carbonyl carbon of the hydrazide, and the carbons of aromatic and aliphatic substituents are analyzed.[5][6]

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the synthesized compounds.[5][6]

Fragmentation patterns observed in the mass spectrum can provide further structural insights.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[8][9][10] This technique is invaluable for resolving any ambiguities that may arise from spectroscopic data alone.

Quantitative Data Summary

The following tables summarize representative data for a series of novel thiazole-hydrazone derivatives based on a 2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazide scaffold.

Table 1: Physicochemical and ^1H NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]

Compound	R-group	Yield (%)	m.p. (°C)	¹ H NMR (δ ppm, Thiazole -H)	¹ H NMR (δ ppm, -CH=N-)	¹ H NMR (δ ppm, -NH-N=)	¹ H NMR (δ ppm, -NH-CO-)
TCAH1	H	76	286-288	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH2	2-Cl	82	290-292	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH3	3-Cl	78	284-286	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH4	4-Cl	85	292-294	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH5	2-Br	75	288-290	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH6	3-CH ₃	88	280-282	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH7	4-CH ₃	92	282-284	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44
TCAH8	2-NO ₂	65	294-296	7.51-8.10	8.07-9.07	11.24-11.86	11.97-12.44

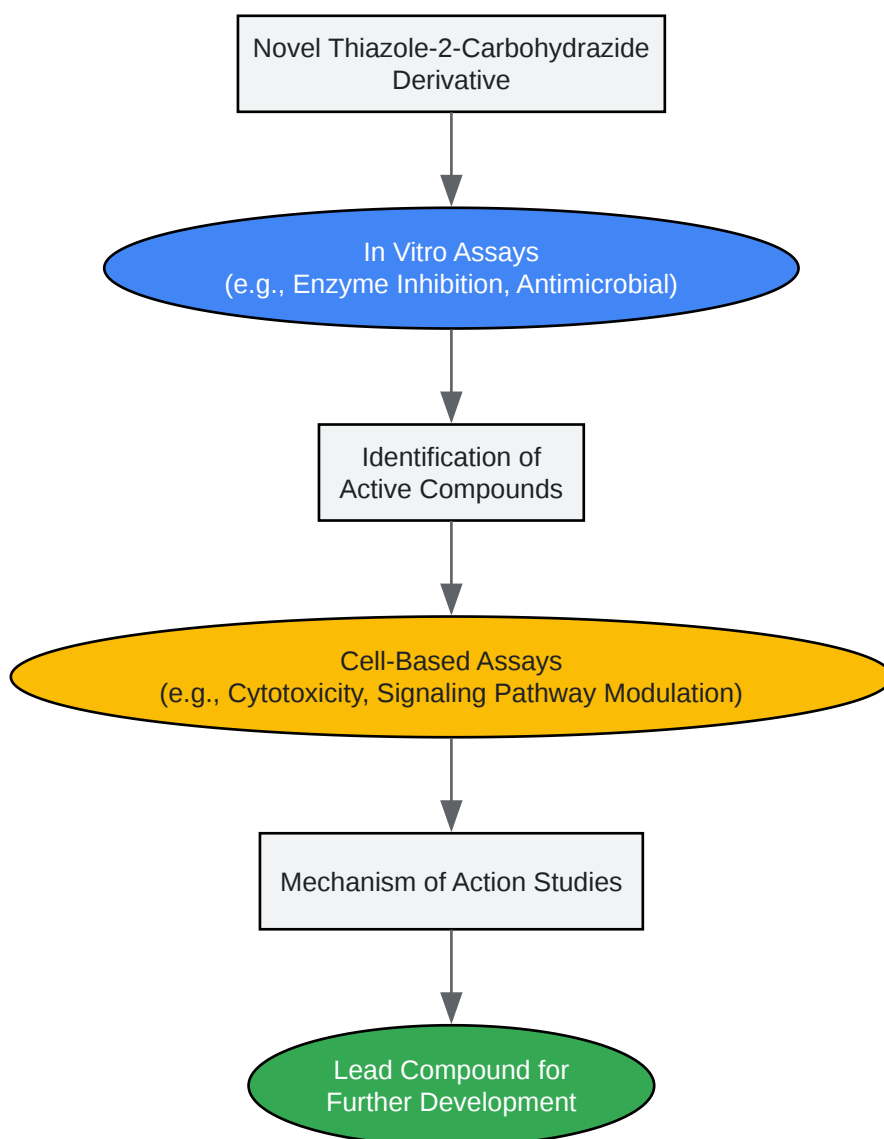
Table 2: ¹³C NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]

Compound	¹³ C NMR (δ ppm, Thiazole C-2)	¹³ C NMR (δ ppm, Thiazole C-4)	¹³ C NMR (δ ppm, Thiazole C-5)	¹³ C NMR (δ ppm, -CH=N-)	¹³ C NMR (δ ppm, -CO-NH-)
TCAH1-TCAH8	168.3–168.9	140.4–148.5	109.9–116.7	136.6–145.8	148.7–157.9

Biological Activity and Signaling Pathways

Thiazole derivatives have been shown to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or modulation of signaling pathways.[3][11] For example, some thiazole-based compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3] The inhibition of DPP-IV leads to an increase in incretin hormones, which in turn stimulates insulin secretion.

While the specific signaling pathways for many novel **thiazole-2-carbohydrazide** compounds are still under investigation, a general logical flow for screening their biological activity is presented below.



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Caption: Logical workflow for biological screening of novel compounds.

Conclusion

The structural elucidation of novel **thiazole-2-carbohydrazide** compounds is a systematic process that relies on a combination of robust synthetic methods and advanced analytical techniques. This guide has provided an overview of the key experimental protocols, a summary of representative quantitative data, and a logical framework for both the synthesis and biological evaluation of these promising therapeutic agents. The detailed methodologies and structured data presentation aim to facilitate further research and development in this important area of medicinal chemistry.

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